
MZP-54
Vue d'ensemble
Description
MZP-54 est un dégradeur sélectif de BRD3 et BRD4 basé sur la technologie des chimères ciblant la protéolyse (PROTAC). Il est connu pour sa forte affinité pour BRD4 BD2 avec une constante de dissociation (Kd) de 4 nM . Ce composé est principalement utilisé dans la recherche pour comprendre le rôle des protéines bromodomaines et extra-terminales (BET) dans divers processus cellulaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
MZP-54 est synthétisé en connectant des ligands pour von Hippel-Lindau (VHL) et BRD3/4. La voie de synthèse implique l'utilisation de ligands et de lieurs spécifiques pour créer une molécule bifonctionnelle qui peut se lier à la fois à la protéine cible et à la ligase E3 ubiquitine . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques comme l'éthanol et le diméthylsulfoxyde (DMSO) pour dissoudre le composé .
Méthodes de production industrielle
La production industrielle de this compound implique une synthèse à grande échelle utilisant des synthétiseurs automatisés et des techniques de purification telles que la chromatographie liquide haute performance (HPLC) pour garantir une pureté et un rendement élevés . Le composé est ensuite lyophilisé et stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
MZP-54 subit diverses réactions chimiques, notamment:
Oxydation: Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques . Les réactions sont généralement effectuées sous des températures et des conditions de pH contrôlées pour assurer la spécificité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound qui conservent la structure de base mais ont différents groupes fonctionnels attachés .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique, notamment:
Mécanisme d'action
This compound exerce ses effets en dégradant sélectivement les protéines BRD3 et BRD4 via le mécanisme PROTAC. Il se lie à la protéine cible et à la ligase E3 ubiquitine, formant un complexe ternaire qui conduit à l'ubiquitination et à la dégradation subséquente de la protéine cible . Ce processus réduit efficacement les niveaux de BRD3 et BRD4 dans les cellules, modulant ainsi divers processus cellulaires .
Applications De Recherche Scientifique
In Vitro Applications
MZP-54 has demonstrated significant efficacy in various in vitro studies:
-
Protein Degradation :
- This compound exhibits a binding affinity (Kd) of 4 nM for the BD2 domain of BRD4, indicating strong interaction and specificity .
- It effectively reduces the levels of BRD3 and BRD4 in human cell lines, such as HeLa cells, with reported DC50 values (the concentration required to reduce protein levels by 50%) of 8.1 nM for BRD4 and 7.3 nM for BRD3 .
- Antiproliferative Activity :
- cMyc Suppression :
Binding Affinity and Cooperativity
This compound's functionality is heavily influenced by its binding characteristics:
- Cooperativity : Studies indicate that this compound exhibits negative cooperativity when forming ternary complexes with VHL and BET proteins. This property can affect the efficiency of protein degradation .
- Biophysical Data : The compound's binary Kd for VHL is reported at 105 nM, while the ternary Kd (in the presence of BRD4) is approximately 230 nM .
Case Studies
Several studies have utilized this compound to explore its potential applications:
-
Cancer Research :
- A study highlighted the role of this compound in targeting BET proteins to inhibit cancer cell proliferation, particularly in AML models .
- Researchers have noted that while this compound effectively degrades BRD3/4, it may not have significant effects on other BET family members, suggesting a unique selectivity profile that could be beneficial for therapeutic targeting .
- Comparative Studies :
Mécanisme D'action
MZP-54 exerts its effects by selectively degrading BRD3 and BRD4 proteins through the PROTAC mechanism. It binds to the target protein and the E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein . This process effectively reduces the levels of BRD3 and BRD4 in cells, thereby modulating various cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
JQ1: Un inhibiteur de BET qui se lie à BRD4 mais n'induit pas la dégradation.
I-BET726: Un autre inhibiteur de BET avec un profil de liaison différent de celui de MZP-54.
Unicité
This compound est unique dans sa capacité à dégrader sélectivement BRD3 et BRD4 à de faibles concentrations nanomolaires, tandis que d'autres inhibiteurs de BET comme JQ1 et I-BET726 n'inhibent que l'activité sans induire de dégradation . Cette dégradation sélective fait de this compound un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Activité Biologique
MZP-54 is a compound classified as a PROTAC (Proteolysis Targeting Chimera) that has garnered attention for its potential in targeted protein degradation, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of PROTACs
PROTACs are bifunctional molecules designed to induce ubiquitination and subsequent degradation of target proteins via the ubiquitin-proteasome system. They typically consist of three components:
- Targeting ligand : Binds to the protein of interest.
- E3 ligase ligand : Binds to an E3 ubiquitin ligase.
- Linker : Connects the two ligands.
This compound specifically targets members of the bromodomain and extraterminal (BET) protein family, which are implicated in various cancers.
This compound operates through a mechanism that involves the formation of a ternary complex between the target protein (e.g., Brd4), the E3 ligase (VHL), and itself. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. Research indicates that this compound exhibits negative cooperativity , meaning that its binding affinity decreases with increasing concentrations of the target protein, which is significant for understanding its efficacy and dosing strategies .
Biological Activity Data
The biological activity of this compound has been assessed through various studies, particularly focusing on its antiproliferative effects in cancer cell lines.
Table 1: Biological Activity of this compound
Cell Line | IC50 (nM) | pEC50 | Max Reduction (%) |
---|---|---|---|
MV4;11 | 9.2 | 7.77 | 83.5 |
HL60 | 9.0 | 7.46 | 88.0 |
- IC50 : The concentration required to inhibit 50% of cell proliferation.
- pEC50 : The negative logarithm of the EC50 value, indicating potency.
- Max Reduction : The maximum percentage reduction in protein levels relative to control.
These values suggest that this compound is effective at low nanomolar concentrations, demonstrating significant potential for therapeutic applications.
Study on Antiproliferative Effects
In a study utilizing MV4;11 and HL60 cells, this compound showed marked antiproliferative activity with concentration-dependent knockdown of BET proteins. The results indicated that while some PROTAC compounds exhibited comparable potency to traditional inhibitors, this compound's unique mechanism allows for more effective degradation over time .
Safety and Pharmacology Considerations
Safety pharmacology studies are crucial for assessing any potential adverse effects associated with this compound. Current research emphasizes the importance of evaluating both therapeutic efficacy and safety profiles to ensure that compounds like this compound can be administered at effective doses without unacceptable risks .
Q & A
Q. Basic: What experimental methodologies are essential to evaluate MZP-54’s efficacy as a Brd4 degrader?
To assess this compound’s degradation efficiency, researchers should employ:
- In vitro assays : Dose-response curves (e.g., Western blotting for Brd4, Brd3, and Brd2 protein levels) to confirm selectivity and potency. Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., MZ1 or other PROTACs) for comparative analysis .
- Cellular viability assays : Antiproliferative activity in relevant cancer cell lines (e.g., HeLa) using MTT or ATP-based assays, with concentration-dependent validation .
- Ternary complex validation : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to analyze cooperative binding between this compound, Brd4, and VHL E3 ligase .
Q. Basic: How should researchers design experiments to address contradictory data on this compound’s degradation efficiency compared to other PROTACs?
Contradictions (e.g., this compound’s lower degradation efficiency vs. MZ1 despite higher Brd4 affinity) require:
- Replicate studies : Conduct independent experiments with standardized protocols (cell line passage number, treatment duration) to minimize variability .
- Orthogonal validation : Use complementary methods (e.g., qPCR for BET target genes, immunofluorescence for protein localization) to confirm degradation .
- Negative cooperativity analysis : Apply ITC to quantify ternary complex formation thermodynamics and identify mechanistic bottlenecks .
Q. Advanced: What statistical approaches are critical for analyzing dose-dependent degradation and selectivity of this compound?
- Non-linear regression models : Fit dose-response data (e.g., log[inhibitor] vs. response) to calculate DC₅₀ (degradation concentration) and Emax (maximum effect) for Brd4 vs. other BET proteins .
- Selectivity index (SI) : Compute SI = DC₅₀(Brd2)/DC₅₀(Brd4) to quantify Brd4 preference. Use ANOVA to compare SI across cell lines .
- Error propagation : Account for variability in Western blot band quantification via bootstrapping or Monte Carlo simulations .
Q. Advanced: How can researchers resolve challenges in this compound’s selectivity for Brd4 over Brd3/Brd2?
- Structural analysis : Perform molecular docking or cryo-EM to map this compound’s interactions with Brd4’s BD1/BD2 domains versus Brd2/Brd3 .
- CRISPR-based knockout models : Validate target specificity using Brd4/Brd3/Brd2-knockout cell lines to isolate degradation effects .
- Proteomic profiling : Use mass spectrometry to identify off-target degradation and contextualize selectivity claims .
Q. Advanced: What in vivo models are optimal for studying this compound’s pharmacokinetics and therapeutic potential?
- Xenograft models : Implant Brd4-dependent tumors (e.g., AML, HeLa-derived) in immunocompromised mice. Monitor tumor volume and Brd4 levels post-MZP-54 administration .
- Pharmacodynamic (PD) markers : Measure Brd4 degradation in blood/tissue biopsies via ELISA or immunohistochemistry .
- PK/PD integration : Use compartmental modeling to correlate plasma concentrations with target engagement .
Q. Basic: How should researchers validate this compound’s mechanism of action in transcriptional regulation?
- RNA-seq or ChIP-seq : Profile transcriptional changes in BET target genes (e.g., c-Myc) and confirm Brd4 displacement from chromatin .
- Rescue experiments : Overexpress Brd4 in treated cells to reverse antiproliferative effects and confirm on-target activity .
Q. Advanced: What strategies mitigate off-target effects in this compound studies?
- CETSA (Cellular Thermal Shift Assay) : Identify non-BET proteins stabilized or destabilized by this compound .
- Kinobead profiling : Screen for kinase inhibition to exclude non-BET-related cytotoxicity .
Q. Basic: What are the best practices for reporting this compound’s experimental data to ensure reproducibility?
- Detailed supplemental materials : Include raw Western blot images, instrument settings, and statistical code .
- Metadata documentation : Report cell line authentication, passage numbers, and compound purity (≥95% by HPLC) .
Q. Advanced: How can researchers address negative cooperativity in this compound’s ternary complex formation?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified linker lengths/chemistries to optimize cooperativity .
- Kinetic assays : Use stopped-flow fluorimetry to measure ternary complex assembly/disassembly rates .
Q. Basic: What ethical considerations apply to this compound research involving animal models?
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H66ClN7O9S/c1-34-27-46(60-43-18-16-42(56)17-19-43)45-28-41(15-20-47(45)63(34)36(3)64)38-11-13-40(14-12-38)52(67)57-21-22-70-23-24-71-25-26-72-32-49(66)61-51(55(4,5)6)54(69)62-31-44(65)29-48(62)53(68)58-30-37-7-9-39(10-8-37)50-35(2)59-33-73-50/h7-20,28,33-34,44,46,48,51,60,65H,21-27,29-32H2,1-6H3,(H,57,67)(H,58,68)(H,61,66)/t34-,44+,46+,48-,51+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWLIFIYIVHPI-DDWISSAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66ClN7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2010159-47-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.